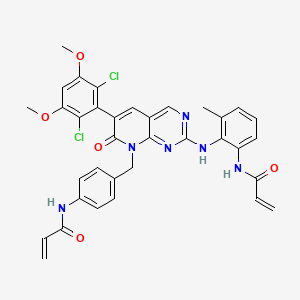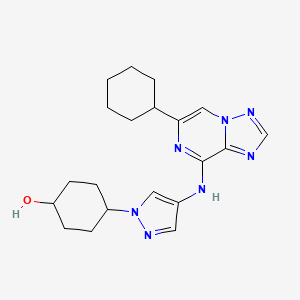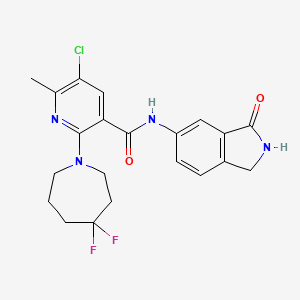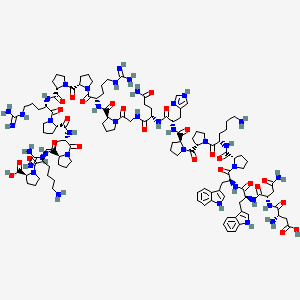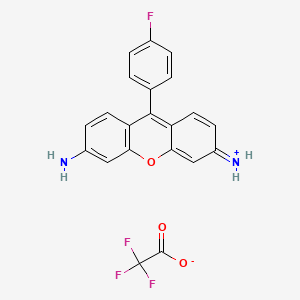
Kyoto probe 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kyoto probe 1 is a small-molecule fluorescent probe specifically designed to label human pluripotent stem cells. It is particularly useful in distinguishing between human embryonic stem cells and induced pluripotent stem cells from their differentiated counterparts. This compound has gained significant attention due to its ability to selectively label undifferentiated cells, making it a valuable tool in stem cell research and therapy .
準備方法
The synthesis of Kyoto probe 1 involves several steps, starting with the preparation of the core xanthene structure. The synthetic route typically includes the following steps:
Formation of the xanthene core: This involves the condensation of resorcinol with phthalic anhydride under acidic conditions to form the xanthene backbone.
Introduction of functional groups: Various functional groups are introduced to the xanthene core to enhance its fluorescent properties and selectivity. This may involve reactions such as nitration, reduction, and substitution.
Purification: The final compound is purified using techniques such as column chromatography to obtain a high-purity product.
化学反応の分析
Kyoto probe 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can modify the functional groups on the xanthene core, potentially altering its selectivity and fluorescence.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing the probe’s specificity and utility
Common reagents used in these reactions include strong acids, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of the original xanthene structure with modified functional groups.
科学的研究の応用
Kyoto probe 1 has a wide range of scientific research applications, including:
Stem Cell Research: It is used to distinguish between undifferentiated and differentiated stem cells, aiding in the study of stem cell pluripotency and differentiation.
Cell Sorting: The probe is employed in flow cytometry to sort and isolate pluripotent stem cells from mixed cell populations.
Live Cell Imaging: this compound is used in live cell imaging to monitor the behavior and characteristics of pluripotent stem cells in real-time.
Drug Screening: The compound is utilized in high-throughput screening assays to identify compounds that affect stem cell pluripotency and differentiation
作用機序
The mechanism of action of Kyoto probe 1 involves its selective uptake and retention by undifferentiated pluripotent stem cells. This selectivity is primarily due to the distinct expression patterns of ATP-binding cassette transporters in these cells. In undifferentiated cells, the expression of transporters such as ABCB1 and ABCG2 is repressed, allowing the probe to accumulate within the cells. In contrast, differentiated cells express these transporters, which actively efflux the probe, preventing its accumulation .
類似化合物との比較
Kyoto probe 1 is unique in its ability to selectively label human pluripotent stem cells. Similar compounds include:
SSEA-4: A surface marker used to identify pluripotent stem cells, but it requires antibody-based detection.
TRA-1-60: Another surface marker for pluripotent stem cells, also detected using antibodies.
Oct4-GFP: A genetically encoded fluorescent marker that indicates pluripotency but requires genetic modification of the cells
This compound offers advantages over these markers due to its ease of use, chemical stability, and ability to be used in live cell imaging without the need for genetic modification or antibody staining.
特性
分子式 |
C21H14F4N2O3 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
[6-amino-9-(4-fluorophenyl)xanthen-3-ylidene]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H13FN2O.C2HF3O2/c20-12-3-1-11(2-4-12)19-15-7-5-13(21)9-17(15)23-18-10-14(22)6-8-16(18)19;3-2(4,5)1(6)7/h1-10,21H,22H2;(H,6,7) |
InChIキー |
ADFLZJALCLDWDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)F.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
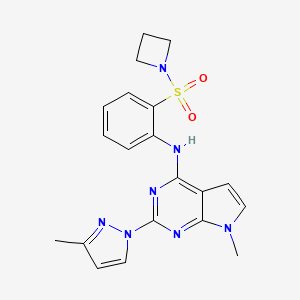
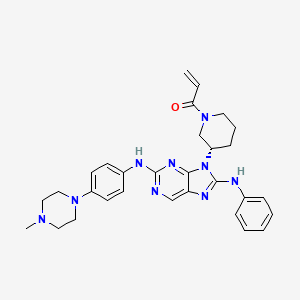


![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)


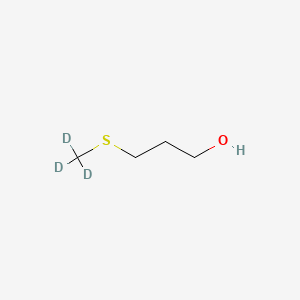
methyl phosphate](/img/structure/B12378501.png)
